molecular formula C25H30BrN3O3S B14943855 ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B14943855
M. Wt: 532.5 g/mol
InChI Key: SEEDMUGABJDEII-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the 6th position of the indole ring.

    Hydroxylation: Addition of a hydroxyl group at the 5th position.

    Methylation: Methylation of the nitrogen atom in the indole ring.

    Piperazine Substitution: Attachment of the 4-methylpiperazin-1-ylmethyl group at the 4th position.

    Phenylsulfanyl Substitution: Introduction of the phenylsulfanyl group at the 2nd position.

    Esterification: Formation of the ethyl ester at the 3rd position.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the de-brominated indole derivative.

    Substitution: Formation of various substituted indole derivatives.

    Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a lead compound for developing new drugs targeting various diseases.

    Biological Studies: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate: Lacks the bromine atom at the 6th position.

    Ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate: Lacks the phenylsulfanyl group at the 2nd position.

    Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate: Lacks the piperazine group at the 4th position.

Uniqueness

The uniqueness of ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H30BrN3O3S

Molecular Weight

532.5 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H30BrN3O3S/c1-4-32-25(31)23-21(16-33-17-8-6-5-7-9-17)28(3)20-14-19(26)24(30)18(22(20)23)15-29-12-10-27(2)11-13-29/h5-9,14,30H,4,10-13,15-16H2,1-3H3

InChI Key

SEEDMUGABJDEII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCN(CC3)C)O)Br)C)CSC4=CC=CC=C4

Origin of Product

United States

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